molecular formula C8H6N2O B1277894 1,6-Naphthyridin-4-OL CAS No. 5268-38-2

1,6-Naphthyridin-4-OL

Cat. No. B1277894
CAS RN: 5268-38-2
M. Wt: 146.15 g/mol
InChI Key: WFLDCLHOLPDVCP-UHFFFAOYSA-N
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Description

1,6-Naphthyridin-4-OL is a heterocyclic compound that belongs to the naphthyridine family, which is characterized by the presence of two pyridine rings. These compounds are known for their ability to act as ligands for various receptors in the body, making them significant in medicinal chemistry for their potential therapeutic applications .

Synthesis Analysis

The synthesis of 1,6-naphthyridines can be achieved through various methods. One approach involves a one-pot, catalyst-free synthesis in an aqueous medium, which is an eco-friendly alternative to traditional methods that may use toxic solvents and expensive catalysts . Another method includes the Suzuki cross-coupling reaction, which is used to synthesize 4,8-substituted 1,5-naphthyridines, indicating the versatility of synthetic approaches for different naphthyridine derivatives . Additionally, functionalized 1,6-naphthyridines have been synthesized with a focus on enhancing their anticancer properties, demonstrating the adaptability of synthetic methods to produce compounds with desired biological activities .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be quite diverse. For instance, 4,8-substituted 1,5-naphthyridines have been characterized to crystallize in different monoclinic crystal systems, and their opto-electrical properties have been studied, revealing their potential as materials for organic semiconductors and OLEDs . The structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Naphthyridines can undergo various chemical reactions to produce a wide range of derivatives. For example, the synthesis of 1,6-naphthyridin-4-ones involves cyclization of difluoroboron chelate complexes, demonstrating the chemical reactivity of the naphthyridine core . Additionally, the synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved through reactions involving N,N-dimethylformamide dimethyl acetal and ammonium acetate, followed by thermal decarboxylation or the Curtius rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For instance, 4,8-substituted 1,5-naphthyridines exhibit high thermal robustness and phase transition temperatures, along with specific opto-electrical properties such as blue fluorescence and suitable electron affinities for electron-transport materials . The spectral and photophysical properties of 1,6-naphthyridine derivatives have also been studied, showing their potential for applications in nonlinear optics due to their second harmonic generation capabilities .

Scientific Research Applications

1. Anticancer Properties

  • Summary of Application: 1,6-Naphthyridines, including 1,6-Naphthyridin-4-OL, have been found to have a variety of pharmacological applications, including anticancer properties . They have been studied for their effects on different cancer cell lines .
  • Methods of Application: The anticancer activity of 1,6-naphthyridines has been studied using various cancer cell lines. The structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
  • Results or Outcomes: While the specific results or outcomes are not detailed in the source, the study indicates that there is a correlation between the structure of 1,6-naphthyridines and their anticancer activity .

2. Photoluminescence and Electroluminescence Properties

  • Summary of Application: 1,5-naphthyridin-4-ol-containing platinum complexes have been synthesized and characterized for their photoluminescence (PL) and electroluminescence (EL) properties .
  • Methods of Application: Four 1,5-naphthyridin-4-ol-containing platinum complexes, AtFOND, AtFNND, PBSOND, and PBSNND, have been synthesized and characterized for their PL and EL properties . The absorption and emission spectra of the solution, dopant thin film, and solid state suggest that the metal–metal-to-ligand charge transfer (MMLCT) is the main reason for the very long emission wavelengths .
  • Results or Outcomes: The four platinum complexes show green to yellow PL in diluted solution, all non-dopant OLEDs with a thin emissive layer (2 nm) based on AtFOND, AtFNND, PBSOND, and PBSNND display NIR (λELmax 704–774 nm) EL with EQE values of 1.8%, 6.5%, 4.0%, and 10.1%, respectively .

Safety And Hazards

While the specific safety and hazards of 1,6-Naphthyridin-4-OL are not detailed in the sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDCLHOLPDVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Naphthyridin-4-OL

CAS RN

72754-01-9
Record name 1,4-dihydro-1,6-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dowtherm A (60 mL) was brought to reflux and (a) (6.3 g, 25.4 mmol) was added portionwise over 2 minutes. The mixture was heated for a further 5 minutes then allowed to cool to room temperature. The resulting solid was washed with a small amount of cold ethanol and dried in vacuo (2.6 g, 69%).
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KA Roseman, MM Gould, WM Linfield… - Journal of Medicinal …, 1970 - ACS Publications
In contrast to the reduction of some quinolyl bromo-methyl ketones in which NaBH4 or Al (0-i-Pr) 3n can be used to reduce the ketone function, only Al (0-t-Pr) a was of value since …
Number of citations: 20 pubs.acs.org
RB Toche, BP Pagar, RR Zoman, GB Shinde… - Tetrahedron, 2010 - Elsevier
This paper describes the synthesis of 2,8-dichloroquinolin-4-amine 4 and 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h][1,6]naphthyridine 8 as novel class of building blocks. Also …
Number of citations: 19 www.sciencedirect.com
M Loy, MM Joullie - Journal of Medicinal Chemistry, 1973 - ACS Publications
Some a-(2-pyridyl)-and a-(2-piperidyl)-2-(trifluoromethyl)-4-azaphenanthrenemethanols were synthe-sized as potential antimalarials. These compounds were prepared by a route …
Number of citations: 13 pubs.acs.org
HA Soliman, MNM Yousif, MM Said… - Der Pharma …, 2014 - researchgate.net
Reaction of 2, 2, 6, 6-tetramethylpiperidin-4-one (1) with different aromatic aldehydes afforded the diarylidenes 2a-f. Compound 1 reacted in one-pot reaction with aromatic aldehydes …
Number of citations: 38 www.researchgate.net
GC Wright, EJ Watson, FF Ebetino… - Journal of Medicinal …, 1971 - ACS Publications
A series of 6, 7-dimethoxy-4-(substituted amino) quinolines, several 6, 7-dimethoxy-4-aminoquinolinium iodides, and some miscellaneous 4-substituted quinolines were synthesized …
Number of citations: 38 pubs.acs.org
FM Cordero, F Pisaneschi, M Salvati… - The Journal of …, 2003 - ACS Publications
Thermolysis of 3,4-cis ring-fused 5-spirocyclopropane isoxazolidines 16, 18−21, 33, 34, 38a, and 61, in the presence of a protic acid at 70−110 C, yielded 3,4-cis ring-fused azetidin-2-…
Number of citations: 48 pubs.acs.org
J Rivier, W Vale, R Burgus, N Ling… - Journal of Medicinal …, 1973 - ACS Publications
The synthesis by solid phase on a benzhydrylamine resin of a series of analogs of the luteinizing hormone releasing factor, LRF, is described. The amidated derivatives of the natural …
Number of citations: 88 pubs.acs.org

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